WAY 100635 塩酸塩

概要

説明

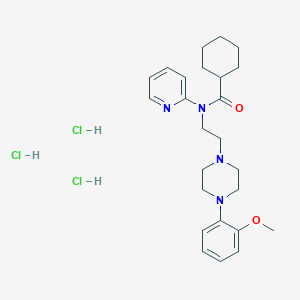

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is a piperazine drug and research chemical widely used in scientific studies. It was initially believed to act as a selective 5-hydroxytryptamine 1A receptor antagonist, but subsequent research revealed that it also acts as a potent full agonist at the dopamine D4 receptor . This compound is often referred to as a silent antagonist at the former receptor .

科学的研究の応用

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of receptor binding and activity.

Biology: It is employed in studies investigating the role of 5-hydroxytryptamine 1A and dopamine D4 receptors in various biological processes.

Medicine: N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is used in preclinical studies to understand its potential therapeutic effects and mechanisms of action.

Industry: It is utilized in the development of new drugs targeting 5-hydroxytryptamine 1A and dopamine D4 receptors

作用機序

Target of Action

WAY-100635 hydrochloride, also known as Way 100635 or WAY-100635 hydrochloride, is a research chemical widely used in scientific studies . It was originally believed to act as a selective antagonist for the 5-HT1A receptor , a subtype of the serotonin receptor . Subsequent research showed that it also acts as a potent full agonist at theD4 receptor , a subtype of the dopamine receptor .

Mode of Action

As a 5-HT1A receptor antagonist , WAY-100635 hydrochloride binds to the 5-HT1A receptors, preventing serotonin from binding and activating the receptor . This inhibition can alter the transmission of serotonin signals, which can affect various physiological and neurological processes .

On the other hand, as a D4 receptor agonist , WAY-100635 hydrochloride binds to D4 receptors and activates them, mimicking the action of dopamine . This can influence the transmission of dopamine signals, affecting mood, reward, and other functions .

Biochemical Pathways

The 5-HT1A and D4 receptors, the primary targets of WAY-100635 hydrochloride, are part of the serotonin and dopamine pathways, respectively . These pathways play crucial roles in various physiological and neurological processes, including mood regulation, reward, memory, and cognition .

Result of Action

The action of WAY-100635 hydrochloride on the 5-HT1A and D4 receptors can result in various molecular and cellular effects. For instance, its antagonistic action on the 5-HT1A receptors can modulate serotonin signaling, while its agonistic action on the D4 receptors can influence dopamine signaling . These effects can impact various physiological and neurological functions, including mood, reward, memory, and cognition .

生化学分析

Biochemical Properties

WAY 100635 hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits high affinity and efficacy at the dopamine D4 receptor and acts as a potent 5-HT1A antagonist . The compound binds to the 5-HT1A receptor, inhibiting its activity, and also interacts with the dopamine D4 receptor, where it acts as a full agonist . These interactions are crucial for understanding the compound’s effects on neurotransmission and receptor signaling pathways.

Cellular Effects

WAY 100635 hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In human PET studies, WAY 100635 hydrochloride exhibits high binding in the cerebral cortex, hippocampus, raphe nucleus, and amygdaloid nucleus . This binding pattern suggests its involvement in modulating neurotransmitter release and receptor activity in these brain regions. Additionally, the compound’s interaction with the dopamine D4 receptor influences cellular responses related to dopamine signaling .

Molecular Mechanism

The molecular mechanism of WAY 100635 hydrochloride involves its binding interactions with specific receptors and subsequent modulation of their activity. As a 5-HT1A receptor antagonist, WAY 100635 hydrochloride binds to the receptor and inhibits its function, leading to reduced serotonin signaling . Conversely, as a dopamine D4 receptor agonist, the compound binds to the receptor and activates it, enhancing dopamine signaling . These dual actions contribute to the compound’s complex pharmacological profile and its effects on neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of WAY 100635 hydrochloride can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that WAY 100635 hydrochloride binding in the brain declines with age . Additionally, the compound’s stability and degradation rates can influence its efficacy and potency in experimental settings. Long-term exposure to WAY 100635 hydrochloride may lead to receptor desensitization or downregulation, affecting its overall impact on cellular function .

Dosage Effects in Animal Models

The effects of WAY 100635 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits 5-HT1A receptor activity, while higher doses may lead to additional effects on other receptor systems . Studies have shown that WAY 100635 hydrochloride can alleviate corneal lesions in a dry eye disease mouse model through its action on the 5-HT1A receptor-ROS-autophagy axis . Excessive doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

WAY 100635 hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound’s major metabolite, WAY-100634, also exhibits high affinity for the dopamine D4 receptor . These metabolic interactions can affect the compound’s pharmacokinetics and overall efficacy. Understanding the metabolic pathways of WAY 100635 hydrochloride is crucial for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of WAY 100635 hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. In human PET studies, the compound shows high binding in certain brain regions, indicating its effective transport and accumulation in these areas . The distribution pattern of WAY 100635 hydrochloride is essential for understanding its pharmacological effects and potential therapeutic applications.

Subcellular Localization

WAY 100635 hydrochloride’s subcellular localization influences its activity and function. The compound can induce receptor internalization in certain cell systems, leading to changes in receptor density and signaling . This internalization process is time and concentration-dependent, affecting the compound’s overall impact on cellular function. Understanding the subcellular localization of WAY 100635 hydrochloride is crucial for elucidating its mechanism of action and optimizing its use in research.

準備方法

The synthesis of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride involves several steps. The key synthetic route includes the reaction of 2-methoxyphenylpiperazine with 2-pyridylcyclohexanecarboxamide under specific conditions to form the desired compound . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity. detailed industrial production methods are proprietary and not publicly disclosed.

化学反応の分析

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is closely related to WAY-100135, another piperazine compound with similar receptor binding properties . N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride is unique in its dual activity as a 5-hydroxytryptamine 1A receptor antagonist and dopamine D4 receptor agonist . Other similar compounds include:

WAY-100135: Primarily acts as a 5-hydroxytryptamine 1A receptor antagonist.

Buspirone: A partial agonist at the 5-hydroxytryptamine 1A receptor.

Spiperone: A dopamine receptor antagonist with some affinity for 5-hydroxytryptamine receptors.

These compounds differ in their receptor selectivity and functional activity, highlighting the unique properties of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride.

生物活性

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C25H27N5O4

- Molecular Weight : 461.5 g/mol

- Purity : Typically 95% .

Structural Characteristics

The compound features a piperazine ring, a pyridine moiety, and a methoxyphenyl group, which are known to influence its biological interactions. The structural formula can be represented as follows:

The biological activity of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that compounds with similar structures often act as serotonin antagonists, which may contribute to their efficacy in treating mood disorders and anxiety .

Pharmacological Applications

- Antidepressant Effects :

- Anxiolytic Properties :

- Neuroprotective Effects :

Case Study 1: Antidepressant Activity

In a controlled study involving rodent models, N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide was administered in varying doses. Results indicated a dose-dependent reduction in depressive behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Anxiolytic Effects

Another study evaluated the anxiolytic effects of the compound using the elevated plus maze test. The results showed that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels .

Table of Biological Activities

特性

CAS番号 |

146714-97-8 |

|---|---|

分子式 |

C25H35ClN4O2 |

分子量 |

459.0 g/mol |

IUPAC名 |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;hydrochloride |

InChI |

InChI=1S/C25H34N4O2.ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1H |

InChIキー |

HORQTONVLZMNKK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl.Cl.Cl |

正規SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl |

Key on ui other cas no. |

146714-97-8 |

同義語 |

cyclohexanecarboxamide, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl- N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide WAY 100,635 WAY 100635 WAY-100,635 WAY-100635 WAY100,635 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of WAY 100635?

A1: WAY 100635 acts as a potent and selective antagonist at the 5-HT1A receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By binding to these receptors, it blocks the actions of serotonin and other agonists at these sites.

Q2: What are the downstream effects of 5-HT1A receptor antagonism by WAY 100635?

A2: Antagonizing 5-HT1A receptors with WAY 100635 can lead to various effects, including:

- Increased serotonin release: By blocking inhibitory autoreceptors on serotonin neurons, WAY 100635 can increase serotonin release in areas like the frontal cortex. [, ]

- Altered neuronal activity: It can modulate the firing rate of serotonin neurons in the dorsal raphe nucleus. [, , ]

- Influence on behavior: It has been shown to influence anxiety- and depression-related behaviors in animal models, often in combination with other drugs. [, , , , , , , , ]

Q3: Does WAY 100635 interact with other receptor systems?

A3: While highly selective for 5-HT1A receptors, WAY 100635 has shown some affinity for dopamine D4 receptors at higher concentrations. [] This interaction could contribute to some of its behavioral effects. [] Additionally, it exhibits moderate affinity for α-adrenoceptors at higher concentrations. []

Q4: What is the molecular formula and weight of WAY 100635?

A4: WAY 100635 has the molecular formula C24H30N4O2 and a molecular weight of 406.53 g/mol.

Q5: Is there information available on the material compatibility and stability of WAY 100635 under various conditions?

A5: The provided research articles primarily focus on the pharmacological and biological aspects of WAY 100635. They do not provide detailed information on its material compatibility or stability under various conditions.

Q6: Are there any documented catalytic properties or applications of WAY 100635?

A6: WAY 100635 is primarily investigated for its pharmacological properties as a 5-HT1A receptor antagonist. The provided research articles do not describe any catalytic properties or applications for this compound.

Q7: Has computational chemistry been used to study WAY 100635?

A7: While the provided articles primarily focus on experimental data, computational chemistry techniques, such as molecular modeling, could be employed to understand the binding interactions of WAY 100635 with its target receptors and to explore potential modifications for improved pharmacological properties.

Q8: How do structural modifications of WAY 100635 affect its activity?

A8: Research on WAY 100635 analogues suggests that modifications to its structure can impact its affinity for 5-HT1A receptors and its pharmacological properties. [] For example, increasing lipophilicity by adding bulkier groups might decrease receptor affinity. [] Further research is needed to fully elucidate the SAR of WAY 100635 and to develop analogues with enhanced selectivity or potency.

Q9: Is there information available about SHE regulations specific to WAY 100635?

A9: The provided research articles primarily focus on the scientific and pharmacological properties of WAY 100635 and do not offer specific details on SHE regulations. It is essential to consult relevant regulatory guidelines and safety data sheets for handling and disposal of this compound.

Q10: What is known about the PK/PD profile of WAY 100635?

A10: While a comprehensive PK/PD profile is not detailed in the provided articles, several studies offer insights:

- Administration route: WAY 100635 has been administered systemically (e.g., intravenously, subcutaneously, intraperitoneally) and directly into specific brain regions (e.g., intrahippocampally, intra-raphe) in animal models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Brain penetration: It demonstrates the ability to cross the blood-brain barrier. [, , , ]

- Metabolism: Some studies suggest that WAY 100635 might undergo metabolism, and modifications to its structure could influence its metabolic stability. []

Q11: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of WAY 100635?

A11: The provided articles provide limited information on the specific ADME properties of WAY 100635. More detailed pharmacokinetic studies are necessary to fully elucidate its absorption, distribution, metabolism, and excretion pathways.

Q12: What in vitro and in vivo models have been used to study WAY 100635?

A12: Numerous in vitro and in vivo studies have been conducted to investigate the effects of WAY 100635:

- Electrophysiology: Used to study the effects of WAY 100635 on the firing rate of serotonin neurons in the dorsal raphe nucleus and its ability to block the actions of 5-HT1A receptor agonists. [, , , ]

- Radioligand binding assays: Employed to assess the affinity of WAY 100635 for 5-HT1A receptors and other receptor subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Rodent models of anxiety and depression: Commonly used to evaluate the potential anxiolytic and antidepressant-like effects of WAY 100635, often in combination with other drugs, using behavioral tasks like the elevated plus maze, forced swim test, and social interaction test. [, , , , , , , , ]

- Microdialysis: This technique has been employed to measure the effects of WAY 100635 on neurotransmitter levels, such as serotonin, in specific brain regions of rodents. [, , ]

- Positron emission tomography (PET): WAY 100635 radiolabeled with carbon-11 ([¹¹C]WAY 100635) has been used as a PET tracer to image and quantify 5-HT1A receptors in the brains of rodents and humans. [, , , , , ]

Q13: Has WAY 100635 been tested in clinical trials?

A13: While WAY 100635 has not been developed as a medication for human use, its radiolabeled form, [¹¹C]WAY 100635, has been utilized in PET imaging studies to investigate 5-HT1A receptors in healthy individuals and patients with various neurological and psychiatric disorders. [, , ]

Q14: Is there information available regarding resistance or cross-resistance mechanisms associated with WAY 100635?

A14: The provided research articles primarily focus on the acute effects of WAY 100635, and they do not offer specific details regarding the development of resistance or cross-resistance. Investigating the long-term effects of WAY 100635 and the potential for the emergence of resistance mechanisms would require further research.

Q15: What is the safety profile of WAY 100635?

A15: The provided research articles primarily focus on the pharmacological effects of WAY 100635 and do not provide a comprehensive safety profile. As with any research compound, it is crucial to handle WAY 100635 with appropriate safety measures and to consult relevant safety data sheets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。